molecular formula C8H7BrN2O B1378041 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1260383-02-5

7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B1378041
CAS No.: 1260383-02-5
M. Wt: 227.06 g/mol
InChI Key: ZCFWTPIZIRSONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1260383-02-5) is a high-purity brominated pyrrolopyridinone compound offered with a minimum purity of ≥95% . This chemical serves as a versatile synthetic building block in medicinal chemistry and drug discovery research, particularly in the development of novel targeted therapies. The pyrrolo[3,2-c]pyridin-2-one scaffold is of significant research interest due to its structural similarity to cores used in developing inhibitors for various biological targets. Scientific literature indicates that closely related 7-azaindolin-2-one and pyrrolopyridone derivatives demonstrate potent biological activity. Some analogs function as bromodomain and extra-terminal (BET) protein inhibitors, which show promise in targeting resistant cancers, such as treatment-resistant ER+ breast cancer . Other structurally similar 5-bromo-7-azaindolin-2-one derivatives have been reported to exhibit broad-spectrum antitumor activity, showing greater potency than established drugs like Sunitinib in preclinical models against liver, lung, and ovarian cancer cell lines . Researchers value the bromine substituent on this scaffold as a reactive handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storing sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-bromo-4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-5-2-7(12)11-8(5)6(9)3-10-4/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFWTPIZIRSONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine with bromine to introduce the bromine atom at the 7-position, followed by cyclization to form the pyrrolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Reactivity : Bromination at position 7 (vs. chlorination at 4 in CAS 1190313-48-4) enhances electrophilic aromatic substitution reactivity due to bromine’s electron-withdrawing nature, making the compound more amenable to further functionalization .
  • Crystallinity : Compounds like 3-tert-butyl-3-hydroxy-pyrrolo[3,2-c]pyridin-2-one exhibit well-defined hydrogen-bonding networks, enhancing their suitability for X-ray crystallography in drug design .

Bioisosteres and Fused Heterocycles

Table 2: Comparison with Pyrimidine- and Thiazole-Fused Analogues

Compound Name Core Structure Biological Activity Synthetic Challenges
7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Pyrrolo[3,2-d]pyrimidinone Unknown (structural analog for kinase inhibitors) Requires multistep cyclization
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridinone Anticancer activity via cytotoxicity [3+3] cyclocondensation with thiazolidone
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Intermediate in nucleotide synthesis Halogenation under anhydrous conditions

Key Observations :

  • Heteroatom Influence: Thiazolo[4,5-b]pyridinones exhibit distinct anticancer mechanisms due to sulfur’s electronegativity, contrasting with the oxygen-based reactivity of pyrrolopyridinones .

Biological Activity

7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound notable for its unique structural features, including a bromine atom and a methyl group attached to a pyrrolo-pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders.

  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • Structural Characteristics : The presence of bromine enhances reactivity, making it a valuable precursor in synthesizing various pharmacologically active molecules.

Anticancer Properties

In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. The primary target identified for this compound is the Fibroblast Growth Factor Receptor (FGFR) , which plays a crucial role in cellular processes such as proliferation, migration, and angiogenesis. The inhibition of FGFR signaling pathways has been linked to reduced tumor growth in experimental models .

The compound's mechanism involves modulation of key signaling pathways associated with cell growth and survival. Binding studies have shown a significant affinity for FGFR, suggesting that the compound can effectively disrupt signaling cascades that promote cancer cell survival and proliferation. Further exploration into its interactions with other proteins may reveal additional therapeutic targets .

Other Biological Activities

Beyond its anticancer properties, related compounds in the pyrrolo[3,2-c]pyridine class have been associated with antidiabetic and antiviral activities. This suggests a broader spectrum of potential therapeutic applications for this compound, warranting further investigation into its pharmacological profile .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerFGFRInhibits cell proliferation; induces apoptosis
AntidiabeticVarious metabolic pathwaysPotential modulatory effects
AntiviralViral replication mechanismsSuggested activity based on structural analogs

Case Studies

Several studies have highlighted the effectiveness of pyrrolo[3,2-c]pyridine derivatives in cancer therapy. For instance:

  • Study 1 : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative activity.
  • Study 2 : Another investigation explored the compound's ability to induce apoptosis through caspase activation pathways in human colon carcinoma cells. The results suggested that treatment with the compound led to significant increases in apoptotic markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using brominated precursors. For example, refluxing acetylacetic acid derivatives with brominated pyridine intermediates in ethanol under basic conditions (e.g., NaOH) can yield the pyrrolopyridinone core. Purification via recrystallization (e.g., using ethanol/water mixtures) is often employed, with yields typically ranging from 70–90% .
  • Key Considerations : Monitor reaction progress using TLC, and optimize temperature to avoid decomposition of the bromine substituent.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1680–1720 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet near δ 2.5 ppm (methyl group), a downfield proton (δ 10–12 ppm) for the lactam NH, and aromatic protons (δ 7.0–8.5 ppm) .
  • ¹³C NMR : A carbonyl carbon at ~165–170 ppm and aromatic carbons between 110–140 ppm .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/Br ratios .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or lactam hydrolysis. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bromine substitution .
  • Reaction Medium : Switch to anhydrous solvents (e.g., THF) with molecular sieves to minimize side reactions .
  • Temperature Control : Gradual heating (e.g., 80–100°C) reduces byproduct formation compared to rapid reflux .

Q. How to resolve contradictions in NMR data, such as unexpected splitting patterns?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at elevated temperatures to identify dynamic processes (e.g., tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons by correlating adjacent spins and heteronuclear couplings .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for bromine substitution using B3LYP/6-31G(d) to evaluate activation barriers .
  • Hammett Studies : Correlate substituent effects (σ values) with reaction rates to predict electronic influences .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) .

Q. What strategies are effective for designing multi-step syntheses of derivatives (e.g., fluorinated analogs)?

  • Methodological Answer :

  • Retrosynthetic Analysis : Prioritize late-stage functionalization (e.g., bromine-to-fluorine exchange via Balz-Schiemann) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for lactam NH protection during halogenation .
  • Parallel Screening : Test Pd/Cu-catalyzed couplings (e.g., Ullmann) for aryl-fluorine bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.